1,2-Didecanoyl-3-phosphatidic acid
Description
Properties
CAS No. |
80164-20-1 |
|---|---|
Molecular Formula |
C23H45O8P |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
[(2R)-2-decanoyloxy-3-phosphonooxypropyl] decanoate |
InChI |
InChI=1S/C23H45O8P/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3,(H2,26,27,28)/t21-/m1/s1 |
InChI Key |
PHQFPHNJHDEXLJ-OAQYLSRUSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCC |
Synonyms |
1,2-didecanoyl-3-phosphatidic acid 1,2-didecanoyl-3-sn-phosphatidic acid PA(10) |
Origin of Product |
United States |
Scientific Research Applications
Role in Membrane Dynamics
1,2-Didecanoyl-3-phosphatidic acid plays a crucial role in membrane dynamics and cellular signaling. It is involved in the regulation of vesicle trafficking, particularly in the fission stage of COPI vesicle formation. Studies have shown that specific lipids, including phosphatidic acid, are required for effective vesicle transport mechanisms within cells . The presence of this compound enhances the efficiency of these processes by stabilizing membrane structures.
Cancer Research
Research has demonstrated that phosphatidic acid generated by phospholipase D2 (PLD2) can bind to KIF5B, a motor protein essential for the trafficking of membrane proteins involved in cancer cell invasion. The interaction between PLD2-generated phosphatidic acid and KIF5B is critical for the surface localization of MT1-MMP, a protease implicated in breast cancer metastasis . This suggests potential therapeutic targets involving this compound in cancer treatment strategies.
Lipid-Based Nanocarriers
The amphiphilic nature of this compound makes it suitable for use in lipid-based nanocarriers for drug delivery. Its ability to form liposomes allows for encapsulation of hydrophobic drugs, enhancing their bioavailability and stability. Research indicates that liposomes composed of various phosphatidic acids exhibit different critical aggregation concentrations (CAC), which is vital for optimizing drug delivery systems .
Model Compound for Membrane Studies
As a model compound, this compound is utilized in biophysical studies to investigate lipid bilayer properties and interactions. Its structural characteristics allow researchers to examine phase behavior and lipid-lipid interactions under varying conditions. Studies measuring the CAC of different phosphatidic acids reveal insights into their aggregation behavior, which is essential for understanding membrane dynamics and stability .
Study on Cancer Cell Metastasis
In a study focusing on breast cancer metastasis, researchers found that inhibiting PLD2 led to decreased invadopodia formation and reduced invasiveness of cancer cells. This highlights the importance of phosphatidic acid in cancer biology and suggests that targeting pathways involving this compound could be a viable strategy for therapeutic intervention .
Lipid-Based Drug Delivery Research
Research investigating lipid formulations demonstrated that liposomes containing this compound significantly improved the delivery efficiency of chemotherapeutics compared to conventional methods. The study emphasized the importance of lipid composition in enhancing drug solubility and release profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphatidic Acids
Phosphatidic acids vary primarily in acyl chain length, saturation, and salt counterions. Below is a detailed comparison of 1,2-Didecanoyl-3-phosphatidic acid with other diacyl-PAs:
Structural and Physicochemical Properties
Table 1: Key Properties of Select Phosphatidic Acids
*Molecular formulas estimated based on acyl chain length and sodium salt structure.
Key Observations:
- Acyl Chain Length and Hydrophobicity : Increasing chain length (C10 → C18) enhances hydrophobicity, reducing aqueous solubility. C10:0 PA forms micelles more readily than C16:0 or C18:0 analogs, which favor bilayer structures .
- Phase Transition Temperature : Shorter chains (C10:0) exhibit lower phase transition temperatures (~0–10°C), enabling fluid membranes at physiological temperatures. Longer chains (C16:0, C18:0) have higher transition temperatures (>40°C), stabilizing rigid bilayers .
- Salt Form : Sodium salts (e.g., PA(10:0) sodium) enhance solubility in polar solvents, while ammonium salts (e.g., PA(10:0) ammonium) may improve compatibility with organic phases .
Comparative Analysis with Other Phospholipids
While phosphatidic acids share structural similarities with phosphatidylcholines (PCs), critical differences exist:
- Head Group : PAs have a single phosphate group, whereas PCs include a phosphate-choline moiety, conferring zwitterionic properties. This difference impacts charge-dependent interactions (e.g., PA’s role in calcium-mediated signaling) .
- Acyl Chain Compatibility: PCs like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC, C16:0) are predominant in lung surfactants, while PAs are rarely endogenous in high concentrations due to rapid metabolic conversion .
Preparation Methods
Solution-Phase Chemical Synthesis
The most widely reported method involves acylating glycerol phosphate precursors with decanoyl donors. A landmark protocol by Harbison and Griffin (adapted in) employs pyridinium salts of glycerol phosphate reacted with decanoic anhydride in chloroform, catalyzed by 4-dimethylaminopyridine (DMAP):
Key steps include:
-
Acylation : Stirring the pyridinium salt with decanoic anhydride (3 equivalents) and DMAP (4 equivalents) in dry chloroform at room temperature for 96 hours.
-
Workup : Hydrolysis of mixed anhydrides using methanol/chloroform/pyridine/water (2:1:1:1 v/v) to yield crude phosphatidic acid.
-
Purification : Column chromatography (chloroform/methanol gradients) isolates the product in 50–75% yield.
Reaction Optimization
Dry-State Prebiotic Synthesis
Recent studies explore abiotic pathways for phosphatidic acid formation under prebiotic conditions. A 2024 Chemical Science article details a magnesium-driven reaction between glycerol-1-phosphate (G1P) and decanoate precursors:
-
Reaction Setup :
-
Product Distribution :
This method highlights magnesium’s role in stabilizing the phosphate group, enhancing regioselectivity for the sn-3 position.
Enzymatic Synthesis
Though less common, lipase-catalyzed transesterification offers an enantioselective route:
-
Substrate : sn-Glycerol-3-phosphate and vinyl decanoate.
-
Enzyme : Rhizomucor miehei lipase (immobilized on Accurel MP1000).
-
Conditions : 40°C in tert-butanol, achieving 85% conversion in 24 hours.
Enzymatic methods avoid harsh reagents but require stringent control of water activity to prevent hydrolysis.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
Table 1. Key NMR Assignments for this compound
| Proton Environment | Chemical Shift (, ppm) | Multiplicity |
|---|---|---|
| Glycerol CH-O-P | 5.15 | Multiplet |
| Decanoyl CHCO | 2.25 | Quartet |
| Decanoyl (CH)CH | 1.30–1.10 | Multiplet |
| Phosphate OH | 1.50 (broad) | Singlet |
Comparative Analysis of Synthetic Routes
Yield and Scalability
-
Solution-Phase : Highest yield (75%) but requires toxic solvents (chloroform) and anhydrous conditions.
-
Dry-State : Moderate yield (16%) but mimics prebiotic conditions, enabling studies on primordial membrane formation.
-
Enzymatic : High enantioselectivity (>98% sn-3) but limited scalability due to enzyme cost.
Regioselectivity Challenges
Acylation at the sn-3 position is thermodynamically favored due to reduced steric hindrance compared to sn-1/2. However, traces of 1,3-didecanoyl isomers (≤5%) are often detected via NMR.
Applications and Research Implications
This compound’s defined structure makes it invaluable for:
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 1,2-Didecanoyl-3-phosphatidic acid, and what purity standards are recommended for research use?
- Methodological Answer : Synthesis typically involves esterification of sn-glycerol-3-phosphate with decanoic acid derivatives under controlled anhydrous conditions. Key steps include protecting group strategies for the phosphate moiety and purification via column chromatography. Purity standards (≥99%) are critical for reproducibility; protocols recommend using NMR and mass spectrometry to confirm structural integrity and absence of lysolipid contaminants .
Q. How can researchers confirm the structural integrity of synthetic this compound using spectroscopic methods?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to verify acyl chain positions (¹H NMR for sn-1 and sn-2 regioselectivity) and ³¹P NMR for phosphate group integrity. Mass spectrometry (ESI-MS or MALDI-TOF) ensures correct molecular weight and detects hydrolyzed byproducts. Thin-layer chromatography (TLC) with phosphorus-specific staining can assess lipid homogeneity .
Advanced Research Questions
Q. What experimental strategies are effective in studying the role of this compound in membrane dynamics and lipid signaling pathways?
- Methodological Answer : Use fluorescence anisotropy or surface plasmon resonance (SPR) to quantify interactions with signaling proteins (e.g., Raf-1 kinase). For membrane dynamics, employ Langmuir-Blodgett monolayers to measure lateral pressure and phase behavior. Live-cell imaging with fluorescently labeled analogs (e.g., BODIPY-conjugated) can track subcellular localization in real time .
Q. How do variations in pH and ionic strength affect the stability and aggregation behavior of this compound in aqueous solutions?
- Methodological Answer : Conduct dynamic light scattering (DLS) to monitor vesicle size changes under varying pH (4–9) and ionic strength (0–150 mM NaCl). Stability assays using differential scanning calorimetry (DSC) reveal phase transition temperatures, while zeta potential measurements correlate surface charge with aggregation propensity. Buffered systems (e.g., HEPES or Tris) are recommended to minimize hydrolysis .
Data Contradiction Resolution
Q. How can discrepancies in reported binding affinities of this compound with target proteins be resolved through experimental controls?
- Methodological Answer : Standardize buffer conditions (e.g., Ca²⁺/Mg²⁺ concentrations) and lipid presentation (vesicles vs. micelles). Use isothermal titration calorimetry (ITC) for direct thermodynamic measurements. Validate findings with orthogonal assays like microscale thermophoresis (MST). Contradictions may arise from differences in lipid phase (lamellar vs. hexagonal), necessitating rigorous documentation of experimental parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
